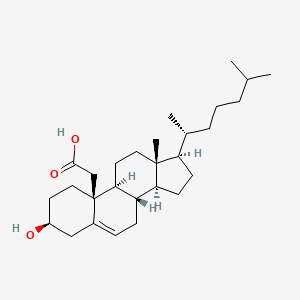

19-Carboxy cholesterol

Overview

Description

19-Carboxy cholesterol is a derivative of cholesterol . Cholesterol is an essential lipid for mammalian cells, used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells .

Synthesis Analysis

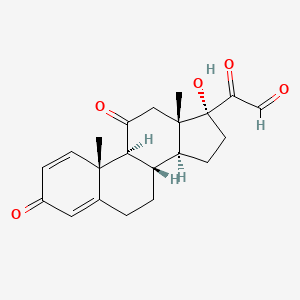

Cholesterol is biosynthesized by mammalian cells to regulate the rigidity, fluidity, and permeability of the lipid bilayer . Some Mycobacterium and Rhodococcus species can use cholesterol as a carbon source . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .Molecular Structure Analysis

Cholesterol is a rigid and almost planar molecule with a steroid skeleton of four fused rings . The molecular formula of 19-Carboxy cholesterol is C27H44O3, and its molecular weight is 416.64 .Chemical Reactions Analysis

Cholesterol undergoes various chemical reactions. For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier .Physical And Chemical Properties Analysis

Cholesterol is a crucial component of biomembranes. It plays a regulatory and signaling role interacting with cholesterol-binding proteins . Fatty acids are hydrocarbon structures (containing carbon and hydrogen atoms) formed by four or more carbons attached to an acidic functional group called carboxyl group .Scientific Research Applications

Drug Delivery Applications

Cholesterol-based compounds, including 19-Carboxy cholesterol, have been used in drug delivery applications . The unique properties of these compounds allow them to be used as carriers for various drugs, enhancing their stability and bioavailability.

Bioimaging Applications

19-Carboxy cholesterol has potential applications in bioimaging . As a cholesterol derivative, it can be used to study the distribution and dynamics of cholesterol in biological systems, providing valuable insights into cellular processes.

Cholesterol-Based Liquid Crystals

Cholesterol derivatives, including 19-Carboxy cholesterol, can form liquid crystals . These materials have unique optical properties and can be used in various applications, including display technologies and sensors.

Cholesterol-Based Gelators

19-Carboxy cholesterol can also be used to form gels . These gels have potential applications in various fields, including drug delivery and tissue engineering.

Anticancer, Antimicrobial, and Antioxidant Compounds

Cholesterol-based compounds, including 19-Carboxy cholesterol, have shown anticancer, antimicrobial, and antioxidant activities . These properties make them potential candidates for the development of new therapeutic agents.

6. Enzymes in the Cholesterol Synthesis Pathway 19-Carboxy cholesterol, as a cholesterol derivative, is involved in the cholesterol synthesis pathway . Understanding its role in this pathway can provide insights into various diseases, including cancer, where cholesterol metabolism is often deregulated .

Cellular Signaling

Oxysterols, a class of oxygenated cholesterol molecules that includes 19-Carboxy cholesterol, are signaling molecules within cells. They can influence various biological processes, providing a new avenue for understanding cellular functions.

Disease Risk Factors

The accumulation of cholesterol precursors, including 19-Carboxy cholesterol, can be a risk factor for various diseases . Studying these compounds can help in understanding disease mechanisms and developing new therapeutic strategies.

Mechanism of Action

Target of Action

19-Carboxy cholesterol primarily targets G-Protein Coupled Receptors (GPCRs) . GPCRs are the largest class of molecules involved in signal transduction across membranes and represent major targets in the development of novel drug candidates in all clinical areas . Cholesterol is an essential structural component of membranes that contributes to membrane integrity and fluidity . It plays a critical role in the maintenance of cellular activities .

Mode of Action

The mode of action of 19-Carboxy cholesterol involves its interaction with its targets, leading to changes in cellular functions. The GPCRs interact with cholesterol, which can influence the structure and function of GPCRs through a direct/specific interaction or indirectly by altering membrane physical properties .

Biochemical Pathways

The biochemical pathways affected by 19-Carboxy cholesterol involve cholesterol metabolism. Major pathways of cholesterol metabolism in cancer cells include cholesterol biosynthesis, uptake, efflux, and esterification . Cholesterol metabolism plays an important role in tumorigenesis and progression .

Pharmacokinetics

The pharmacokinetics of 19-Carboxy cholesterol involves its absorption, distribution, metabolism, and excretion (ADME). As both THC and CBD are hepatically metabolized, the potential exists for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters . .

Result of Action

The result of the action of 19-Carboxy cholesterol involves molecular and cellular effects. By inhibiting the endogenous production of cholesterol within the liver, statins lower abnormal cholesterol and lipid levels and ultimately reduce the risk of cardiovascular disease .

Action Environment

The action environment of 19-Carboxy cholesterol involves the influence of environmental factors on its action, efficacy, and stability. Cholesterol can alter the packing of lipids and thus increase membrane order . This has led to the hypothesis that cholesterol is responsible for the formation of lipid rafts and caveolae, regions of the membrane enriched in cholesterol and sphingolipids with higher order than the bulk of the membrane .

Future Directions

Cholesterol metabolism plays an important role in tumorigenesis and progression, and therefore, targeting cholesterol metabolism has become a new direction in the treatment of cancer . An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities .

properties

IUPAC Name |

2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWNOKZYGHTMTJ-ROUDTPAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725190 | |

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Carboxy cholesterol | |

CAS RN |

26319-96-0 | |

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)